molecular formula C12H6ClN3O3 B1471222 5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile CAS No. 1417566-32-5

5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile

Cat. No. B1471222
CAS RN: 1417566-32-5
M. Wt: 275.65 g/mol
InChI Key: UWYQYRKWCLHDFJ-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile is a synthetic molecule with the molecular formula C12H6ClN3O3 . It is used as an organic synthesis intermediate and pharmaceutical intermediate, mainly in laboratory research and development processes and chemical production processes .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile is characterized by the presence of a chloro group (Cl), a nitro group (NO2), and a nitrile group (CN) attached to a benzene ring and a pyridine ring .


Physical And Chemical Properties Analysis

5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile has a molecular weight of 275.651 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Scientific Research Applications

Applications in Kinetics and Molecular Interactions

The compound "5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile" and its derivatives have been studied in various contexts, highlighting their relevance in scientific research. Notably, the kinetics of reactions involving chloro-nitropyridines have been examined, indicating their significance in studying reaction rates and molecular interactions. For example, the kinetics of reactions of chloro-nitropyridines with amines were studied to understand the steric and electronic effects influencing reaction rates in different solvents, shedding light on the interplay of molecular structures and reactivity (Hamed, 1997).

In Structural Chemistry and Material Sciences

In the realm of structural chemistry and material sciences, the analysis of chloro-nitropyridine structures provides insights into molecular packing, intermolecular interactions, and the physical properties of materials. For instance, the study of isomers of chloronitropyridine revealed their crystallization in non-centrosymmetric space groups with distinctive molecular packing motifs, contributing valuable knowledge to the field of crystallography and material design (Merritt & Tanski, 2018).

In Organic Synthesis and Medicinal Chemistry

These compounds also play a significant role in organic synthesis and medicinal chemistry. They serve as intermediates in the synthesis of various compounds, including those with potential antimicrobial properties, highlighting their importance in drug discovery and pharmaceutical research (Kumar et al., 2022). Furthermore, studies on the conversion of chloro-nitropyridines to other valuable derivatives underscore their utility in synthesizing a wide range of chemical entities for diverse applications (Charushin & Plas, 2010).

Safety and Hazards

5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile is classified as an irritant . Further safety and hazard information should be available in the material safety data sheet (MSDS) provided by the manufacturer.

properties

IUPAC Name

5-chloro-2-(3-nitropyridin-2-yl)oxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6ClN3O3/c13-9-3-4-11(8(6-9)7-14)19-12-10(16(17)18)2-1-5-15-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYQYRKWCLHDFJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=C(C=C(C=C2)Cl)C#N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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